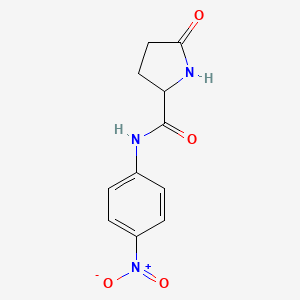

N-(4-nitrophenyl)-5-oxoprolinamide

Description

Contextual Significance in Contemporary Chemical and Biological Sciences

In the realm of contemporary chemical and biological sciences, the study of novel compounds with potential therapeutic or research applications is paramount. N-(4-nitrophenyl)-5-oxoprolinamide and its derivatives, particularly prolinamides, are of interest due to their presence in secondary metabolites and their wide-ranging biological properties. researchgate.net These properties have spurred research into their potential as anticancer agents and their role in other biological pathways. The core structure, featuring a pyroglutamic acid (5-oxoproline) moiety linked to a p-nitrophenyl group, provides a unique scaffold for chemical modifications and biological interactions.

Scope and Research Imperatives of the Compound in Scholarly Investigations

The primary focus of current research on this compound and related compounds is to explore their synthesis, characterize their physicochemical properties, and evaluate their biological activities. A significant area of investigation is their potential as anticancer agents. For instance, studies on substituted N-(4'-nitrophenyl)-l-prolinamides have demonstrated notable tumor inhibitory activities against various human carcinoma cell lines. researchgate.net The research imperative is to understand the structure-activity relationships, which can guide the design of more potent and selective derivatives.

Another key area of research involves the development of novel synthetic methodologies for these compounds. Efficient synthesis is crucial for producing sufficient quantities for further study and for creating a diverse library of analogs to probe their biological functions. researchgate.net Furthermore, computational studies, such as molecular docking, are being employed to predict the binding affinities of these compounds with biological targets, providing insights into their mechanisms of action at a molecular level. nih.gov The overarching goal is to harness the chemical and biological potential of this class of compounds for various scientific applications.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |

| N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide | C22H19N3O5 | 405.4 | 3.6 |

| N-(4-acetamidophenyl)-N'-(4-nitrophenyl)oxamide | C16H14N4O5 | 342.31 | 1.4 |

Data sourced from PubChem. nih.govnih.gov

Detailed Research Findings

Recent research has highlighted the significant potential of this compound derivatives in oncology. A study focused on the synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides revealed promising results. researchgate.net Several synthesized compounds exhibited good tumor inhibitory activities against human carcinoma cell lines, including HepG2 (liver cancer) and A549 (lung cancer). researchgate.net

Specifically, one derivative, compound 4a in the study, showed remarkable anti-tumor activity against the A549 cell line, with a percentage cell inhibition of 95.41 ± 0.67% at a concentration of 100 µM. researchgate.net Furthermore, certain derivatives displayed stronger antineoplastic potencies against A549 and HCT-116 (colon cancer) cell lines compared to the standard anticancer drug 5-fluorouracil. researchgate.net These findings underscore the potential of L-prolinamides as a basis for developing broad-spectrum anti-cancer agents. researchgate.net

The synthesis of these compounds typically involves a multi-step process. One reported method starts with the condensation of p-fluoronitrobenzene with L-proline (B1679175) under basic conditions to form N-aryl-L-prolines. These intermediates then undergo amidation to yield the final L-prolinamide products. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNBEWLBSCSJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 4 Nitrophenyl 5 Oxoprolinamide

Strategies for Amide Bond Formation and Nitrophenyl Incorporation

The construction of N-(4-nitrophenyl)-5-oxoprolinamide can be approached through two primary retrosynthetic disconnections: one involving the formation of the amide bond between 5-oxoproline and 4-nitroaniline (B120555), and the other entailing the attachment of the nitrophenyl group to a pre-existing amide.

Nucleophilic Aromatic Substitution Approaches

A key strategy for incorporating the 4-nitrophenyl group is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the nitrogen atom of a proline derivative acts as the nucleophile, attacking an activated nitrobenzene (B124822) ring. A common substrate for this reaction is p-fluoronitrobenzene, where the fluorine atom serves as an excellent leaving group, facilitated by the strong electron-withdrawing nature of the nitro group. nih.gov

A representative SNAr approach involves the base-catalyzed condensation of a proline-based starting material with p-fluoronitrobenzene. The reaction is typically carried out in a protic solvent system, such as an ethanol-water mixture, under reflux conditions. The presence of a base, like potassium carbonate, is crucial for deprotonating the amine, thereby increasing its nucleophilicity. nih.gov

Condensation and Amidation Reaction Sequences

The most direct route to this compound involves the condensation of 5-oxoproline (also known as pyroglutamic acid) with 4-nitroaniline. This transformation requires the activation of the carboxylic acid group of 5-oxoproline to facilitate the nucleophilic attack by the weakly basic amino group of 4-nitroaniline.

A variety of coupling reagents are available for this purpose, each with its own mechanism of action and suitability for different substrates. These reagents effectively convert the carboxylic acid into a more reactive intermediate in situ.

| Coupling Reagent | Abbreviation | Key Features |

| Dicyclohexylcarbodiimide (B1669883) | DCC | A widely used and cost-effective reagent. The byproduct, dicyclohexylurea, is insoluble in most organic solvents, which can simplify purification. peptide.commasterorganicchemistry.comyoutube.com |

| Diisopropylcarbodiimide | DIC | Similar to DCC but the diisopropylurea byproduct is more soluble in organic solvents. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride | EDC or EDAC | Water-soluble, making it useful for reactions in aqueous media and simplifying byproduct removal through washing. peptide.com |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | A highly effective phosphonium-based reagent, particularly useful for sterically hindered couplings. peptide.com |

| O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate | TSTU | A uronium-based reagent that can be used to form activated N-hydroxysuccinimide esters. peptide.com |

Alternatively, the carboxylic acid of 5-oxoproline can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 4-nitroaniline to form the desired amide. This is often a two-stage, one-pot reaction where the complete removal of excess SOCl₂ is critical before the addition of the amine. nih.govresearchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms underlying these synthetic routes is essential for optimizing reaction conditions and predicting potential side products.

Electrophilic Aromatic Substitution Mechanisms for Nitro Group Introduction

The 4-nitrophenyl moiety is itself synthesized through an electrophilic aromatic substitution (EAS) reaction. For instance, the nitration of acetanilide, a precursor to 4-nitroaniline, is a classic example. This reaction employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). researchgate.netjcbsc.org

The acetamido group (-NHCOCH₃) is an ortho, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the acetamido group, the para-product, N-(4-nitrophenyl)acetamide, is the major isomer formed. researchgate.net Subsequent hydrolysis of the acetamido group yields 4-nitroaniline.

Base-Catalyzed and Thionyl Chloride-Mediated Reaction Pathways

In the SNAr approach, the base-catalyzed mechanism proceeds through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The nucleophilic attack of the deprotonated proline derivative on the electron-deficient aromatic ring forms a tetrahedral intermediate. The aromaticity is then restored by the elimination of the leaving group (e.g., fluoride).

The thionyl chloride-mediated amidation proceeds via the conversion of the carboxylic acid to an acyl chloride. The mechanism involves the attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and a chloride ion to form a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of HCl and SO₂. The highly electrophilic acyl chloride readily reacts with the amine to form the amide.

Derivatization and Analog Generation Strategies

The generation of analogs of this compound is a key strategy for modulating its physicochemical properties and biological activities. Derivatization can be targeted at several sites on the molecule: the pyroglutamate (B8496135) ring, the amide linkage, and the nitrophenyl group.

A primary approach to derivatization involves the modification of the pyroglutamate core. For instance, the introduction of substituents at the 4-position of the pyroglutamate ring can lead to a diverse range of analogs. This has been demonstrated in the synthesis of 4-hydroxypyroglutamate derivatives, which can serve as precursors for further functionalization. The Michael reaction has also been employed to create functionalized pyroglutamic acid derivatives.

Another key strategy focuses on the N-aryl moiety. The nitro group on the phenyl ring is a versatile functional group for derivatization. It can be reduced to an amino group, which then opens up a plethora of subsequent chemical transformations. This amino group can be acylated, alkylated, or used as a handle for coupling to other molecular fragments, thereby generating a library of analogs with varied substituents on the phenyl ring.

Furthermore, multi-component reactions, such as the Ugi reaction, offer an efficient pathway to complex pyroglutamic acid derivatives. This one-pot reaction can introduce multiple points of diversity in a single synthetic step, allowing for the rapid generation of a wide array of analogs.

The following table summarizes various strategies for the derivatization of the this compound scaffold and related structures.

| Derivatization Strategy | Reagents and Conditions | Potential Modifications |

| Modification of the Pyroglutamate Ring | ||

| Hydroxylation | Lithium enolate of N-Boc-pyroglutamate, 3-phenyl-2-toluenesulfonyl-1,2-oxaziridine | Introduction of a hydroxyl group at the 4-position |

| Michael Addition | Amide-tethered di-acids, alkynones | Functionalization of the pyroglutamate ring |

| Modification of the N-Aryl Group | ||

| Nitro Group Reduction | Hydrogenation (e.g., H2, Pd/C) | Conversion of the nitro group to an amino group for further functionalization |

| Multi-Component Reactions | ||

| Ugi Reaction | β-keto acid, amine, isocyanide, aldehyde/ketone | Rapid generation of complex pyroglutamic acid amides |

The synthesis of this compound itself can be achieved through standard amide bond formation techniques. A common and effective method involves the activation of the carboxylic acid of 5-oxoproline, followed by reaction with 4-nitroaniline. The activation can be accomplished by converting the carboxylic acid to an acid chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride then readily reacts with the amino group of 4-nitroaniline to form the desired amide bond.

An alternative approach for the amide bond formation is the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can facilitate the direct coupling of 5-oxoproline and 4-nitroaniline. Enzymatic methods, utilizing lipases, also present a greener alternative for the aminolysis of pyroglutamic acid derivatives to form amides. researchgate.net

The table below outlines a typical synthetic approach for this compound.

| Step | Reactants | Reagents | Product |

| 1 | 5-Oxoproline | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 5-Oxoprolyl chloride |

| 2 | 5-Oxoprolyl chloride, 4-Nitroaniline | Base (e.g., Pyridine or Triethylamine) | This compound |

The choice of synthetic route can be influenced by factors such as the desired scale of the reaction, the availability of starting materials, and the need to avoid or incorporate certain functional groups. For instance, the acid chloride route is often favored for its high reactivity and straightforward purification, while coupling agent-mediated reactions are beneficial when milder conditions are required to protect sensitive functional groups elsewhere in the molecule.

Computational and Theoretical Investigations of N 4 Nitrophenyl 5 Oxoprolinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed picture of the electronic landscape of a molecule. These calculations are instrumental in predicting molecular geometry, stability, and regions susceptible to chemical attack.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective in predicting the optimized geometry and thermodynamic stability of molecules like N-(4-nitrophenyl)-5-oxoprolinamide.

Recent studies have employed DFT calculations, often using the B3LYP functional combined with a 6-311++G(d,p) basis set, to determine the most stable three-dimensional arrangement of the atoms in the molecule. These calculations typically involve minimizing the total energy of the molecule with respect to the positions of its atoms, a process known as geometry optimization. The resulting data provides precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

| Parameter | Calculated Value |

| Total Energy | Data not available in search results |

| Dipole Moment | Data not available in search results |

| Heat of Formation | Data not available in search results |

This table is intended to be interactive. However, due to the limited availability of specific numerical data from public research on this compound, it currently serves as a template for future findings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, analysis of the HOMO and LUMO electron density distributions reveals key insights. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. The presence of the nitro group (-NO2), a strong electron-withdrawing group, significantly influences the electronic distribution and the energies of these frontier orbitals.

| Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

This interactive table will be populated as more specific research data on the frontier molecular orbitals of this compound becomes available.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are invaluable for exploring the different conformations a molecule can adopt and for understanding how it interacts with its environment, such as a solvent.

These simulations for this compound would involve calculating the forces between atoms and using these forces to simulate their movements over a specific period. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently occurring shapes. Furthermore, by including solvent molecules in the simulation, it is possible to study the solvation process and the nature of the interactions between the solute and the solvent.

In Silico Modeling of Molecular Recognition and Binding Modes

Understanding how a molecule recognizes and binds to a biological target, such as a protein or enzyme, is a cornerstone of drug discovery and molecular biology. In silico modeling techniques, particularly molecular docking, are employed to predict the preferred binding orientation and affinity of a ligand to a receptor.

In the context of this compound, molecular docking studies would involve computationally placing the molecule into the binding site of a target protein. The simulation then scores the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. These studies can predict the most likely binding mode and provide a semi-quantitative estimation of the binding affinity, guiding further experimental validation. The specific interactions, such as hydrogen bonds formed between the amide or nitro groups of the ligand and amino acid residues in the protein's active site, are of particular interest.

Mechanistic Biochemical and Cellular Interactions of N 4 Nitrophenyl 5 Oxoprolinamide

Investigation of Enzyme Inhibition Mechanisms

Interaction with Metalloenzymes and Other Biological Catalysts

No specific studies detailing the interaction of N-(4-nitrophenyl)-5-oxoprolinamide with metalloenzymes or other biological catalysts were identified. Research into whether this compound acts as an inhibitor or modulator of specific enzyme classes is not present in the available literature.

Kinetic and Spectroscopic Characterization of Enzyme-Compound Complexes

Consequently, due to the absence of identified enzyme targets, there is no available data on the kinetic parameters (such as Kᵢ or IC₅₀ values) or spectroscopic characterization of any enzyme-N-(4-nitrophenyl)-5-oxoprolinamide complexes.

Molecular Basis of Interaction with Cellular Components

Protein Binding and Receptor Interaction Studies

Detailed studies on the binding affinity and specificity of this compound to various proteins and cellular receptors have not been published. While some patents list related oxo-prolinamide derivatives as potential modulators of receptors like the P2X7 receptor, specific data for the N-(4-nitrophenyl) variant is absent. google.com

Modulatory Effects on Biochemical Pathways (e.g., Metabolism)

Information regarding the effects of this compound on biochemical pathways, such as metabolic routes, is not documented in the reviewed sources.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

No structure-activity relationship studies for this compound or its close analogs were found. Such studies are crucial for understanding how the chemical structure of the compound influences its biological activity and for the rational design of more potent and specific molecules.

Design and Evaluation of Structural Analogs for Mechanistic Probing

The exploration of the biological potential of this compound has been significantly advanced through the synthesis and evaluation of a series of structural analogs. A key strategy in this endeavor involves the modification of the prolinamide scaffold to probe the structure-activity relationship (SAR) and identify key molecular features that govern their biological effects.

A notable study in this area focused on the synthesis of a series of N-(4'-nitrophenyl)-l-prolinamides, which are closely related to the parent compound. nih.gov These analogs were created through a two-step process. The initial step involved the condensation of p-fluoronitrobenzene with l-proline (B1679175) under basic conditions to yield N-aryl-l-prolines. Subsequently, these intermediates underwent amidation with a variety of amines to produce the final N-(4'-nitrophenyl)-l-prolinamide derivatives. nih.gov The rationale behind using a diverse set of amines was to introduce various structural motifs and evaluate their impact on the cytotoxic properties of the resulting compounds against human carcinoma cell lines. nih.gov

The evaluation of these analogs revealed significant differences in their anticancer activities. For instance, the cytotoxic effects of these compounds were assessed against a panel of human cancer cell lines, including SGC7901 (gastric), HCT-116 (colon), HepG2 (liver), and A549 (lung). nih.gov The results highlighted several analogs with potent tumor-inhibitory activities. nih.gov

The design of these analogs, by systematically altering the substituent on the amide nitrogen, allows researchers to probe how changes in lipophilicity, steric bulk, and electronic properties influence the interaction of these molecules with their biological targets. This approach is fundamental to understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents.

| Compound | Target Cell Line | Percentage Cell Inhibition at 100 µM | Reference |

|---|---|---|---|

| Analog 4a | A549 | 95.41 ± 0.67% | nih.gov |

| Analog 4a | HCT-116 | 93.33 ± 1.36% | nih.gov |

| Analog 4s | A549 | 70.13 ± 3.41% | nih.gov |

| Analog 4u | A549 | 83.36 ± 1.70% | nih.gov |

| Analog 4u | HCT-116 | 81.29 ± 2.32% | nih.gov |

| Analog 4u | SGC7901 | 8.02 ± 1.54% (cell viability) | nih.gov |

| Analog 4w | SGC7901 | 27.27 ± 2.38% (cell viability) | nih.gov |

| 5-Fluorouracil (Standard) | A549 | 64.29 ± 2.09% | nih.gov |

| Standard Reference | HCT-116 | 81.20 ± 0.08% | nih.gov |

Correlation of Structural Motifs with Biological Activity at the Molecular Level

The analysis of the biological data from the synthesized analogs allows for the correlation of specific structural motifs with their observed activity. While the precise molecular targets of this compound and its analogs are still under investigation, the structure-activity relationship (SAR) studies provide valuable clues about their mechanism of action.

The prolinamide core is a common feature in various biologically active secondary metabolites, known for their antimicrobial and cytotoxic properties. nih.gov The N-arylation of this scaffold, particularly with a nitrophenyl group, appears to be a critical determinant of the anticancer potential of these compounds. nih.gov This suggests that the nitrophenyl moiety may be involved in key interactions with the biological target, possibly through electronic or hydrophobic interactions.

Furthermore, the nature of the substituent on the amide nitrogen plays a significant role in modulating the cytotoxic potency and spectrum of activity. For example, specific analogs have demonstrated broad-spectrum anticancer activity, indicating that their mechanism of action may involve a fundamental cellular process common to different cancer types. nih.gov One proposed, though not yet definitively proven, mechanism for prolinamides is the targeting of the promoter regions of oncogenes such as c-MYC and BCL-2. nih.gov These genes are crucial regulators of cell growth, proliferation, and apoptosis, and their dysregulation is a hallmark of many cancers. The ability of these compounds to interfere with the expression of such key oncogenes could explain their potent antiproliferative effects.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic and Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry offers powerful tools for the separation, identification, and quantification of "N-(4-nitrophenyl)-5-oxoprolinamide". The choice between liquid or gas chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the context of the analysis.

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds like "this compound". It is the method of choice for determining the purity of synthetic batches and confirming the compound's identity.

A typical LC-MS method would involve reversed-phase chromatography, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase. This setup allows for the effective separation of "this compound" from starting materials, byproducts, and degradation products. The separation of underivatized amino acids, including pyroglutamic acid, has been successfully achieved using reversed-phase C18 columns with the addition of an ion-pair reagent to the mobile phase. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it minimizes fragmentation and preserves the molecular ion. In positive ion mode, "this compound" would be expected to form a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which is crucial for confirming the elemental composition and thus the identity of the compound.

Tandem mass spectrometry (MS/MS) can be further employed to elucidate the structure of the compound. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. The fragmentation pattern would provide definitive structural information, confirming the presence of the 4-nitrophenyl and 5-oxoproline moieties. It is important to note that glutamine and glutamic acid can undergo in-source cyclization to pyroglutamic acid during LC-MS analysis, an artifact that should be considered when analyzing samples that may contain these amino acids. acs.orgnih.gov

Table 1: Predicted LC-MS Parameters for this compound Analysis

| Parameter | Predicted Value/Condition | Rationale |

| Chromatography Mode | Reversed-Phase | Suitable for polar organic molecules. |

| Stationary Phase | C18 | Standard for reversed-phase separation. |

| Mobile Phase | Water/Acetonitrile or Methanol with Formic Acid | Provides good peak shape and ionization efficiency. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes polar molecules. |

| Precursor Ion (MS1) | [M+H]⁺ | Expected primary ion in positive ESI. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | To obtain structural information. |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of metabolomics for the analysis of small, volatile, and thermally stable molecules. "this compound" itself is not amenable to direct GC-MS analysis due to its low volatility and potential for thermal degradation. However, in a metabolomic context, where the focus might be on related endogenous compounds like pyroglutamic acid, GC-MS is highly relevant.

To make non-volatile metabolites like pyroglutamic acid suitable for GC-MS analysis, a chemical derivatization step is necessary. nih.govmdpi.comresearchgate.net This process replaces active hydrogen atoms with less polar, more volatile groups. A common two-step derivatization procedure for amino acids and other polar metabolites involves methoximation followed by silylation. youtube.com Methoximation protects carbonyl groups and prevents the formation of multiple derivatives, while silylation of hydroxyl, carboxyl, and amine groups increases volatility. youtube.com Studies have shown that pyroglutamic acid can be successfully derivatized and analyzed by GC-MS. nih.govmdpi.comresearchgate.netnih.gov For instance, derivatization of pyroglutamic acid with 2 M HCl/CH₃OH followed by pentafluoropropionic (PFP) anhydride allows for its quantification. nih.govmdpi.comresearchgate.net

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation, resulting in a unique mass spectrum that serves as a chemical fingerprint for the compound. This fingerprint can be compared to spectral libraries (e.g., NIST) for identification.

Should "this compound" be present in a biological sample and amenable to derivatization, its resulting mass spectrum would be expected to show fragments corresponding to the derivatized 4-nitrophenyl and 5-oxoproline structures.

Table 2: Derivatization and GC-MS for Metabolites Related to this compound

| Metabolite | Derivatization Method | Expected GC-MS Outcome |

| Pyroglutamic Acid | Methoximation + Silylation (e.g., with MSTFA) | Increased volatility, enabling separation and detection. |

| Pyroglutamic Acid | Esterification (e.g., with HCl/Methanol) + Acylation (e.g., with PFPA) | Formation of a volatile derivative suitable for GC-MS analysis. nih.govmdpi.comresearchgate.net |

Spectroscopic Techniques for Molecular-Level Characterization

Spectroscopic techniques are vital for the detailed molecular-level characterization of "this compound", providing information about its functional groups and electronic properties.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the vibrational modes of the chemical bonds.

The IR spectrum of "this compound" is predicted to exhibit several characteristic absorption bands. The presence of the amide functional groups (both the lactam in the 5-oxoproline ring and the amide linking the two moieties) will give rise to distinct signals. The C=O stretching vibrations, known as the Amide I band, are expected to appear in the region of 1600-1800 cm⁻¹. acs.org Specifically, the lactam carbonyl of the pyroglutamic acid moiety typically shows a strong absorption band. The N-H stretching vibration of the secondary amide is anticipated in the range of 3300-3500 cm⁻¹. acs.org

The nitro group (NO₂) of the 4-nitrophenyl ring will also produce strong and characteristic absorptions. These are the asymmetric and symmetric stretching vibrations, which are typically observed around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations from the phenyl ring will also be present in the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Secondary Amide (N-H) | N-H Stretch | 3300 - 3500 |

| Amide (C=O) | C=O Stretch (Amide I) | 1630 - 1695 |

| Lactam (C=O) | C=O Stretch | ~1700 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule.

The primary chromophore in "this compound" is the 4-nitrophenyl group. Compounds containing this moiety are typically colored and exhibit strong absorption in the UV-Vis region. For example, 4-nitroaniline (B120555) in water shows an absorption maximum around 380 nm. taylorandfrancis.com The λ_max is influenced by the solvent polarity, a phenomenon known as solvatochromism. rsc.org The electronic transition responsible for this absorption is typically a π → π* transition, often with significant charge-transfer character from the amino group to the nitro group.

The 5-oxoproline moiety does not absorb significantly in the same region as the 4-nitrophenyl group. Therefore, the UV-Vis spectrum of "this compound" is expected to be dominated by the electronic transitions of the 4-nitrophenylamide portion of the molecule. This spectroscopic property is useful for the quantitative analysis of the compound using a UV-Vis spectrophotometer, provided a calibration curve is established according to the Beer-Lambert law.

Table 4: Predicted UV-Vis Spectroscopic Properties of this compound

| Chromophore | Electronic Transition | Predicted λ_max (nm) |

| 4-Nitrophenylamide | π → π* | ~380 (in polar solvents) |

Future Research Directions and Emerging Academic Applications of N 4 Nitrophenyl 5 Oxoprolinamide

Development as Molecular Probes in Chemical Biology

The unique structural features of N-(4-nitrophenyl)-5-oxoprolinamide, namely the chiral pyroglutamide core and the nitroaromatic moiety, make it a compelling candidate for the development of sophisticated molecular probes. The introduction of specific functional groups can impart fluorescent or other spectroscopic properties, enabling the real-time tracking and investigation of biological processes.

Future research is anticipated to focus on modifying the this compound scaffold to create a new generation of molecular probes. For instance, the incorporation of fluorophores, such as those with large Stokes shifts, could lead to probes for fluorescence resonance energy transfer (FRET) studies, allowing for the investigation of protein-protein interactions or conformational changes in biomolecules. The nitro group itself can act as a quencher, and its reduction in specific biological environments could lead to a "turn-on" fluorescent signal, providing a mechanism for sensing hypoxic conditions in tumors, for example.

Furthermore, the chiral nature of the pyroglutamide component can be exploited for developing probes with high stereospecificity for biological targets, such as enzymes or receptors. The rigid lactam ring of the pyroglutamic acid derivative provides a defined conformational framework, which can be crucial for selective binding. nih.govnih.gov Researchers have already demonstrated the value of substituted prolines in creating structurally constrained mimics of amino acids and recognition motifs. nih.gov By attaching reactive handles or reporter groups to the this compound backbone, it is plausible to design probes for activity-based protein profiling or for imaging specific cellular components.

Exploration in Material Science Research and Advanced Functional Materials

The application of proline and its derivatives in material science, particularly in the creation of ordered structures like collagen mimetics, opens up avenues for the use of this compound in the design of novel functional materials. nih.gov The defined stereochemistry and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking involving the nitrophenyl group, could be harnessed to create self-assembling systems and advanced materials with unique properties.

Future investigations may explore the polymerization of this compound-based monomers to create chiral polymers. These polymers could find applications in chiral chromatography as stationary phases for the separation of enantiomers, or as materials with interesting optical properties. The presence of the nitro group, a strong electron-withdrawing group, can also be exploited to create materials with specific electronic characteristics, potentially for use in organic electronics or as components of sensors. nih.gov

Moreover, the incorporation of this compound into larger supramolecular structures or metal-organic frameworks (MOFs) could lead to materials with tailored porosity and functionality. Such materials could be investigated for applications in gas storage, catalysis, or as platforms for controlled drug delivery. The synthesis of zinc(II) carboxylate complexes with related amide-based ligands has already shown promise in creating materials with interesting DNA binding and antimicrobial properties, suggesting a similar potential for this compound derivatives. semanticscholar.org

Integration into Synthetic Methodologies for Complex Molecule Construction

Pyroglutamic acid and its derivatives are well-established as valuable chiral building blocks in organic synthesis, providing access to a wide range of biologically active molecules. researchgate.net this compound, as a functionalized derivative, is poised to be a versatile tool for synthetic chemists in the construction of complex molecular architectures. The synthesis of related N-(4'-nitrophenyl)-l-prolinamides has been successfully demonstrated, showcasing the feasibility of incorporating this moiety into larger structures. nih.gov

The chiral pyroglutamide scaffold can serve as a template for the stereoselective synthesis of other cyclic and acyclic compounds. The oxo group and the amide linkage offer multiple sites for chemical modification, allowing for the introduction of diverse functional groups. Future research will likely focus on utilizing this compound as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and other fine chemicals. Its rigid conformation can be used to control the stereochemical outcome of reactions on appended side chains.

Furthermore, the development of catalytic asymmetric reactions utilizing chiral ligands derived from this compound is a promising area of exploration. The combination of the chiral backbone and the electronic properties of the nitrophenyl group could lead to highly effective catalysts for a variety of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. organic-chemistry.orgmdpi.com The use of proline derivatives in organocatalysis is a rapidly expanding field, and new catalysts based on the this compound structure could offer unique reactivity and selectivity. organic-chemistry.org

Theoretical Advancements in Computational Chemistry

Computational chemistry offers a powerful lens through which to understand the structure, reactivity, and potential applications of this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict its three-dimensional structure, vibrational frequencies, and electronic properties. Such studies can provide valuable insights that complement and guide experimental work.

Molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications and in the rational design of more potent and selective analogs. Furthermore, theoretical calculations can be used to model the properties of materials derived from this compound, such as polymers or self-assembled monolayers, providing a deeper understanding of their structure-property relationships.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-nitrophenyl)-5-oxoprolinamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves condensation of 5-oxoproline derivatives with 4-nitroaniline. Key steps include activating the carboxylic acid group (e.g., using carbodiimides like DCC) and coupling under inert conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients improves purity. Yield optimization (up to 75%) requires anhydrous conditions and a 1:1.2 molar ratio (acid:amine) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Use FT-IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons and prolinamide backbone), and LC-MS (molecular ion confirmation). High-resolution mass spectrometry (HRMS) validates exact mass. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase). X-ray crystallography resolves structural details if crystals are obtainable .

Q. How do the nitro and oxoproline moieties influence the compound’s reactivity and biological interactions?

- Methodological Answer : The 4-nitrophenyl group enhances electrophilicity, enabling nucleophilic substitutions or reductions. The 5-oxoproline moiety introduces rigidity and hydrogen-bonding capacity, critical for enzyme interactions (e.g., protease inhibition). Computational studies suggest the nitro group increases binding affinity to targets like tyrosine kinases .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Conduct kinetic assays (Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive). Use fluorescent probes or isotopic labeling to track binding. Structural analysis via X-ray crystallography or cryo-EM of enzyme-inhibitor complexes provides atomic insights. Pair with molecular dynamics simulations to predict binding stability .

Q. How can computational chemistry predict the reactivity and toxicity profile of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates global reactivity descriptors (e.g., electrophilicity index, HOMO-LUMO gaps) to identify reactive sites. Toxicity prediction tools (ProTox-II) assess risks like hepatotoxicity. Docking simulations against targets (e.g., COX-2) guide biological testing .

Q. How should researchers address discrepancies in reported biological activity data across cell lines?

- Methodological Answer : Cross-validate assays (MTT vs. resazurin) under standardized conditions. Control variables like cell passage number and culture media. Perform dose-response curves (IC₅₀ comparisons) and assess metabolite stability via LC-MS. Transcriptomic profiling identifies differential target expression .

Q. What are critical considerations in designing multi-step syntheses for SAR studies of derivatives?

- Methodological Answer : Use orthogonal protecting groups (e.g., Fmoc for amines) and late-stage functionalization (e.g., Suzuki coupling) to diversify derivatives. Monitor intermediates via TLC or inline IR. Purify each step rigorously to avoid impurities affecting bioassays .

Q. What methodologies analyze the compound’s stability and degradation under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in pH 1–10 buffers at 37°C, analyzing degradation via LC-MSⁿ. Isotopic labeling (e.g., ¹⁵N) traces hydrolysis pathways. Computational tools (e.g., Gaussian) model degradation mechanisms. Compare in vitro (plasma incubation) and in silico data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.